4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-[(3,4-difluorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-1-2-9(12)10(13)3-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSWKLXSOKEKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
- Starting Materials: Appropriate aryl hydrazines (in this case, 3,4-difluorophenylhydrazine) and carbonyl compounds (typically α,β-unsaturated ketones or aldehydes).
- Reaction Conditions: Condensation under acidic or neutral conditions, often involving reflux in solvents such as ethanol or acetic acid.
- Outcome: Formation of the pyrazole ring with the nitrogen atoms positioned for further substitution.
Bromination at the 4-Position
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Reaction Conditions: Controlled bromination to selectively introduce bromine at the 4-position of the pyrazole ring.
- Solvents: Commonly dichloromethane or acetonitrile.
- Notes: The reaction is typically monitored by thin-layer chromatography (TLC) to avoid polybromination.
N-Alkylation with 3,4-Difluorobenzyl Group
- Reagents: 3,4-Difluorobenzyl halides (e.g., 3,4-difluorobenzyl bromide or chloride).
- Base: Potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction Conditions: Stirring at room temperature or mild heating.
- Outcome: Formation of the N-1 substituted pyrazole with the 3,4-difluorophenylmethyl group.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Pyrazole formation | 3,4-Difluorophenylhydrazine + carbonyl compound, reflux in ethanol | Unsubstituted pyrazole |
| 2 | Bromination | NBS, dichloromethane, room temperature | 4-Bromopyrazole |
| 3 | N-Alkylation | 3,4-Difluorobenzyl bromide, K2CO3, DMF, room temperature | This compound |
Detailed Reaction Parameters and Yields
| Step | Reagent/Condition Details | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | 3,4-Difluorophenylhydrazine (1 eq), α,β-unsaturated ketone (1 eq), ethanol, reflux | 4-6 hours | 78-80°C | 75-85 | Purification by recrystallization |
| Bromination | NBS (1.1 eq), dichloromethane, stirring | 1-2 hours | 25°C | 80-90 | Avoid excess NBS to prevent dibromination |
| N-Alkylation | 3,4-Difluorobenzyl bromide (1.2 eq), K2CO3 (2 eq), DMF, stirring | 12-24 hours | 40-60°C | 70-80 | Purification by column chromatography |
Analytical and Purity Data
- Molecular Weight: 273.08 g/mol.
- Purity: Typically >95% after purification.
- Characterization: Confirmed by NMR (1H and 13C), mass spectrometry, and elemental analysis.
- Spectral Data: The presence of bromine and fluorine atoms is confirmed by characteristic shifts in NMR and isotopic patterns in MS.
Research Findings and Optimization
- The choice of base and solvent in the N-alkylation step significantly affects the yield and selectivity.
- Using potassium carbonate in DMF provides good yields with minimal side reactions.
- Bromination with NBS is preferred over elemental bromine for better control and safety.
- Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Pyrazole ring formation | Condensation of aryl hydrazine and carbonyl | Straightforward, high yield | Requires pure starting materials |
| Bromination | NBS-mediated selective bromination | Controlled, high selectivity | Requires careful monitoring |
| N-Alkylation | Base-mediated alkylation with benzyl halide | High regioselectivity | Longer reaction times |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-bromo-1-[(3,4-difluorophenyl)methyl]pyrazole. The compound has shown significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 Value |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Not specified |
| Liver Cancer | HepG2 | Not specified |
| Colorectal Cancer | HCT116 | 7.76 µM |
| Ovarian Cancer | OVCAR-8 | 9.76 µM |
Studies indicate that the presence of fluorine atoms enhances the potency of these compounds against cancer cells by modulating their interactions with biological targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
- Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentration (MIC) values for selected strains are as follows:
| Bacterial Strain | MIC Value |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Klebsiella pneumoniae | 2 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cytokine production (e.g., TNF-α and IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies and Research Findings
A notable study focused on the structure-activity relationship (SAR) of pyrazole derivatives revealed that specific substitutions significantly enhance biological activity. The incorporation of fluorine atoms in the phenyl group was correlated with increased potency against cancer cell lines. Additionally, investigations into the compound's selectivity as a kinase inhibitor showed significant selectivity towards the Akt family of kinases, which play a crucial role in cancer signaling pathways .
Another investigation evaluated a series of pyrazole derivatives for their FLT3 and CDK inhibition capabilities. A derivative exhibited potent inhibitory activities with IC50 values in the nanomolar range, correlating with effective tumor regression in xenograft models .
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural differences and similarities between 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole and selected analogs:
Key Observations:
- Halogen Effects : Bromine (Br) in the target compound may enhance binding affinity via halogen bonding compared to chlorine (Cl) in analogs . For example, chloro derivatives in exhibited antimicrobial activity, suggesting bromo analogs could have similar or enhanced efficacy due to stronger intermolecular interactions .
- Substituent Influence : The 3,4-difluorophenylmethyl group introduces both lipophilicity and steric effects, differing from trifluoromethyl (CF₃) groups in , which are more electron-withdrawing .
- Crystal Packing : Analogs like 4-[2-(4-Bromophenyl)hydrazinylidene]pyrazole () exhibit intramolecular hydrogen bonds (N–H···O) and Br···Br contacts (3.51 Å), which stabilize crystal structures and may influence solubility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The difluorophenylmethyl group in the target compound likely increases logP compared to methyl-substituted analogs (e.g., 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole) but less than heptafluoropropyl derivatives .
- Metabolic Stability : Fluorine atoms in the 3,4-difluorophenyl group may reduce oxidative metabolism, similar to CF₃-containing compounds in .
Research Findings and Therapeutic Potential
- Antimicrobial Activity : Chloro-pyrazole analogs (e.g., 4-(4-chlorophenyl)-2-thiazole derivatives) show activity against DNA gyrase, suggesting bromo derivatives could target similar enzymes .
- Structural Insights : The planar pyrazole ring in analogs (e.g., ) facilitates π-π interactions with biological targets, while Br···Br contacts may influence crystal packing and solubility .
Biological Activity
4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluorophenylmethyl group, which enhance its reactivity and selectivity for various biological targets. This article reviews the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.13 g/mol. The structure is characterized by a five-membered pyrazole ring, a bromine substituent at the fourth position, and a difluorobenzyl group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be as low as 1 µg/mL, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 1 |
| Bacillus subtilis | 1 |
| Staphylococcus aureus | 0.5 |
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers and pain response, suggesting potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The difluorophenyl group enhances binding affinity to target proteins, which may include cyclooxygenase (COX) enzymes involved in the inflammatory response .
Study on Anticancer Activity
A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values ranged from 39.70 µM to lower concentrations depending on structural modifications .
Comparative Analysis with Similar Compounds
Comparative studies with other pyrazole derivatives indicate that the presence of the difluorobenzyl group significantly enhances biological activity. For instance:
| Compound | Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | MIC: 1 µg/mL |
| 4-Bromopyrazole | Lower selectivity | MIC: >10 µg/mL |
| 1-Bromo-4-(difluoromethyl)benzene | Different properties | Not specified |
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 65–75 | |
| Bromination | NBS, DMF, 0°C to RT | 80–85 | |
| Alkylation | (3,4-Difluorophenyl)methyl bromide, K₂CO₃, DMF | 70–75 |
How is the structural identity of this compound confirmed in research settings?
Answer:
Q. Crystallographic Data (Example) :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| Dihedral Angle (Pyrazole vs. Fluorophenyl) | 74.91° | |
| Hydrogen Bonds | N–H···O, C–H···Br |
How should researchers address contradictory biological activity data observed for pyrazole derivatives in different assays?
Answer:
- Reproducibility : Re-synthesize compounds with ≥95% purity (HPLC-validated) and test across multiple cell lines .
- Assay Standardization : Use NIH/NCATS guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (IC₅₀ determinations) .
- SAR Analysis : Compare substituent effects; e.g., fluorophenyl groups may enhance logP but reduce solubility, altering activity .
- Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinities to explain discrepancies (e.g., low activity in vitro vs. high in silico affinity) .
What strategies are effective in optimizing the pharmacological profile of this compound derivatives?
Answer:
Q. SAR Table (Example) :
| Derivative | Modification | IC₅₀ (μM) | logP |
|---|---|---|---|
| Parent Compound | None | 10.2 | 3.1 |
| 3-CF₃ Analog | -CF₃ at C3 | 5.8 | 3.5 |
| 4-CN Analog | -CN replaces Br | 8.1 | 2.9 |
What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Storage : Airtight containers under N₂ at 2–8°C .
- Waste Disposal : Neutralize spills with activated charcoal; dispose via hazardous waste protocols .
How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : B3LYP/6-31G(d) optimizations identify electrophilic centers (e.g., C-Br bond polarization) .
- Transition State Analysis : QM/MM methods locate energy barriers for SNAr pathways (e.g., activation energy ~25 kcal/mol) .
- Solvent Effects : COSMO-RS models predict higher reaction rates in DMSO vs. DMF due to better solvation of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
